N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide
Description
N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and diazepane rings
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6OS/c1-11-12(10-18(2)17-11)16-13(21)19-5-3-6-20(8-7-19)14-15-4-9-22-14/h4,9-10H,3,5-8H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYFVXQFFPKUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)N2CCCN(CC2)C3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring is formed through cyclization reactions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized from 2-aminothiazole derivatives through condensation reactions.
Diazepane Ring Formation: The diazepane ring is typically formed by reacting appropriate diamines with carbonyl compounds under controlled conditions.
Coupling Reactions: The final step involves coupling the pyrazole, thiazole, and diazepane intermediates using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the diazepane ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring might yield pyrazole N-oxides, while reduction of the diazepane ring could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a lead compound in drug discovery programs aimed at developing new therapeutics.
Medicine
Medicinally, this compound has potential applications in the development of new drugs, particularly those targeting neurological disorders or infectious diseases. Its multi-ring structure allows for high specificity and potency in binding to biological targets.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dimethylpyrazol-4-yl)-1,4-diazepane-1-carboxamide: Lacks the thiazole ring, which may reduce its biological activity.
4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide: Lacks the pyrazole ring, potentially affecting its binding affinity and specificity.
N-(1,3-dimethylpyrazol-4-yl)-4-(1,3-thiazol-2-yl)-1,4-diazepane: Missing the carboxamide group, which
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
